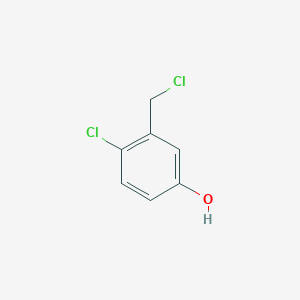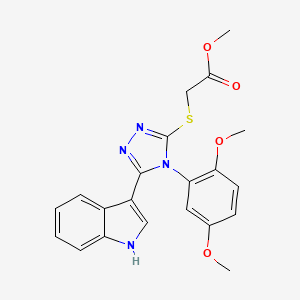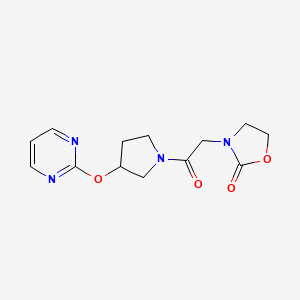
3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyrimidin-2-yloxy group, which is a component of many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule and the three-dimensional coverage of the ring can also contribute to its biological activity .Applications De Recherche Scientifique
Antibacterial Properties
Oxazolidinones, including compounds structurally related to 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one, have been identified as novel synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. This class of compounds exhibits promising antibacterial properties, leading to the development of drugs like linezolid (Tucker et al., 1998).
Enzyme Inhibition for Therapeutic Applications
Research has also been conducted on the enzyme inhibitory activities of oxazolidinone derivatives. For instance, certain 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have shown to be reversible, highly potent, and selective inhibitors of monoamine oxidase type A, offering insights into their potential for treating conditions such as depression (Mai et al., 2002).
Superoxide Dismutase Mimicry
Oxazolidinones and related structures have been explored for their capability to mimic superoxide dismutase (SOD) activity. Compounds like 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine have been studied for their potential to scavenge superoxide radicals, indicating a possible therapeutic application in conditions caused by oxidative stress (Samuni et al., 1988).
Synthesis and Chemical Transformations
The synthesis of oxazolidinones and their derivatives, including the compound of interest, has been a significant area of study. Researchers have developed various synthetic methods and chemical transformations to create oxazolidinone derivatives with potential applications in medicinal chemistry and drug design (Boersch et al., 2016).
Antimicrobial and Antitumor Activities
Oxazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, certain pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antibacterial and antifungal activities, indicating the broad spectrum of bioactivity these compounds can offer (Hossan et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
3-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c18-11(9-17-6-7-20-13(17)19)16-5-2-10(8-16)21-12-14-3-1-4-15-12/h1,3-4,10H,2,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBZHBOVIYOEBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CN3CCOC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2397576.png)
![2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2397580.png)
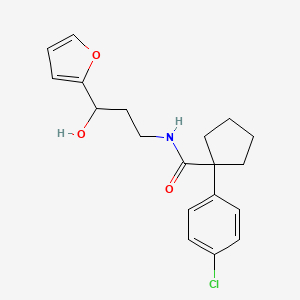
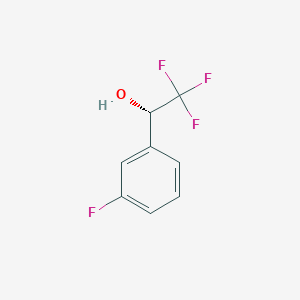
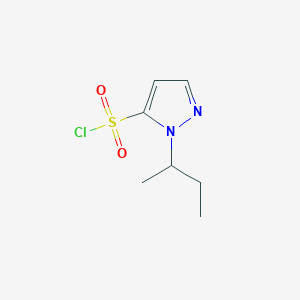
![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397585.png)
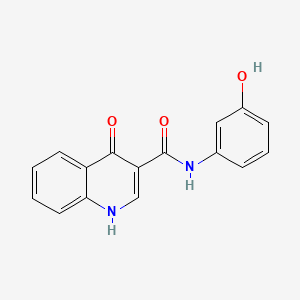

![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)
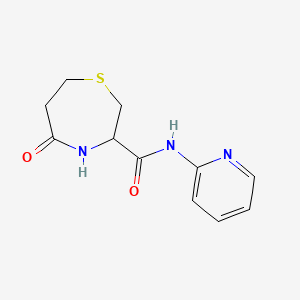

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2397597.png)
